molecular formula C12H22O5S B11928714 Propargyl-PEG4-thioacetyl

Propargyl-PEG4-thioacetyl

Cat. No.: B11928714
M. Wt: 278.37 g/mol
InChI Key: HMTOMPSEKCARII-UHFFFAOYSA-N
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Description

Propargyl-PEG4-thioacetyl is a compound that belongs to the class of polyethylene glycol (PEG) derivatives. It is commonly used as a linker in the synthesis of proteolysis-targeting chimeras (PROTACs). This compound is notable for its role in click chemistry, particularly in copper-catalyzed azide-alkyne cycloaddition (CuAAc) reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

Propargyl-PEG4-thioacetyl can be synthesized through a series of chemical reactions involving the introduction of a propargyl group into a PEG backbone. The synthesis typically involves the following steps:

    Activation of PEG: The PEG backbone is activated by converting one of its terminal hydroxyl groups into a leaving group, such as a tosylate or mesylate.

    Nucleophilic Substitution: The activated PEG is then reacted with a propargyl alcohol derivative in the presence of a base to introduce the propargyl group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The compound is typically purified using techniques such as column chromatography or recrystallization .

Chemical Reactions Analysis

Types of Reactions

Propargyl-PEG4-thioacetyl undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Copper Catalysts: Used in CuAAc reactions to facilitate the formation of triazole linkages.

    Bases: Such as sodium hydroxide or potassium carbonate, used in nucleophilic substitution reactions.

    Thioacetic Acid or Thioacetyl Chloride: Used in the thioacetylation step .

Major Products

Mechanism of Action

Propargyl-PEG4-thioacetyl exerts its effects through its role as a linker in PROTACs. The compound facilitates the formation of stable triazole linkages through CuAAc reactions, enabling the conjugation of different molecular entities. In PROTACs, it connects a ligand for an E3 ubiquitin ligase to a ligand for a target protein, promoting the ubiquitination and subsequent degradation of the target protein via the ubiquitin-proteasome system .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Propargyl-PEG4-thioacetyl is unique due to its thioacetyl group, which provides additional reactivity and versatility in chemical synthesis. This makes it particularly useful in the development of PROTACs and other advanced chemical entities .

Properties

Molecular Formula

C12H22O5S

Molecular Weight

278.37 g/mol

IUPAC Name

3-[2-[2-[2-(2-methylsulfinylethoxy)ethoxy]ethoxy]ethoxy]prop-1-yne

InChI

InChI=1S/C12H22O5S/c1-3-4-14-5-6-15-7-8-16-9-10-17-11-12-18(2)13/h1H,4-12H2,2H3

InChI Key

HMTOMPSEKCARII-UHFFFAOYSA-N

Canonical SMILES

CS(=O)CCOCCOCCOCCOCC#C

Origin of Product

United States

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